8-Amino-7-oxononanoic acid

Catalog No.
S596898
CAS No.
4707-58-8
M.F
C9H17NO3
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Amino-7-oxononanoic acid

Biotin pathway research often suffers from the complexity of multi-enzyme upstream synthesis from pimelic acid, complicating strain engineering and enzyme inhibition studies. 8-Amino-7-oxononanoic acid (KAPA) provides a direct substrate for the rate-limiting BioA transaminase, allowing precise control.

  • Bypasses BioF-catalyzed condensation, removing upstream variability.
  • Essential for BioA/BioD kinetic assays and inhibitor screening.
  • Permits mutant rescue experiments without precursor metabolism issues.

Supplied with consistent purity and global availability for seamless procurement.

CAS Number

4707-58-8

Product Name

8-Amino-7-oxononanoic acid

IUPAC Name

(8R)-8-amino-7-oxononanoic acid

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/t7-/m1/s1

InChI Key

GUAHPAJOXVYFON-SSDOTTSWSA-N

SMILES

CC(C(=O)CCCCCC(=O)O)N

Synonyms

7-keto-8-aminopelargonic acid, 8-amino-7-oxononanoic acid, KAPA cpd

Canonical SMILES

CC(C(=O)CCCCCC(=O)O)N

Isomeric SMILES

C[C@H](C(=O)CCCCCC(=O)O)N

The exact mass of the compound 8-Amino-7-oxononanoic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥95%

Package Size

5 mg, 25 mg, 50 mg

8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), is a pivotal intermediate in the conserved biosynthetic pathway of biotin (Vitamin B7).[1][2] It is formed via the decarboxylative condensation of L-alanine with an activated form of pimelic acid, a reaction catalyzed by the enzyme 8-amino-7-oxononanoate synthase (BioF).[1][3] As the direct precursor to 7,8-diaminononanoic acid (DAPA), this compound represents a critical control point for researchers and manufacturers developing enzymatic or chemoenzymatic routes for producing biotin and its derivatives.[4]

Research Fit

Biotin biosynthesis pathway intermediate tool
Enantiomer-specific: (S)-substrate, (R)-inhibitor
Requires enantiopure procurement for defined activity

Selecting the correct biotin precursor is critical for synthesis efficiency, as intermediates are not functionally interchangeable. Starting a synthesis with an earlier-stage precursor like pimelic acid necessitates multiple enzymatic steps (e.g., activation to pimeloyl-CoA or pimeloyl-ACP, followed by condensation via BioF) just to produce 8-amino-7-oxononanoic acid, adding process complexity and potential yield loss.[5][6] Conversely, choosing a later-stage intermediate like dethiobiotin bypasses the crucial BioA-catalyzed transamination step, forfeiting a key control point for pathway engineering and optimization.[4] Procuring 8-amino-7-oxononanoic acid provides direct access to the substrate for the BioA enzyme, isolating a specific, rate-limiting conversion step for study or production without the upstream complications of pimelate metabolism.[4]

Substitution Risk

Racemic or opposite enantiomer shifts DAPA AT kinetics between substrate and inhibitor.

pH-dependent racemization (t½ 1–8 h) may compromise enantiomeric integrity over assay time.

Desmethyl-KAPA and other analogs exhibit differing inhibitory profiles, precluding direct substitution.

Precursor Suitability: Essential Substrate for Downstream Dethiobiotin Synthesis

8-Amino-7-oxononanoic acid (AON) is the direct and required substrate for the enzyme 7,8-diaminopelargonic acid (DAPA) synthase (BioA), which catalyzes the subsequent step in the biotin pathway.[4][7] Attempts to bypass this intermediate by starting with earlier precursors, such as pimelic acid, depend entirely on the successful in-situ enzymatic conversion to AON by 8-amino-7-oxononanoate synthase (BioF).[1] Studies on recombinant E. coli have shown that even with overexpression of the biotin operon, the conversion of AON to DAPA can be a rate-limiting step, leading to accumulation of AON and limiting the final yield of dethiobiotin and biotin.[4] Using AON directly as the starting material de-risks the entire upstream synthesis pathway from pimelate.

Evidence DimensionPrecursor Position in Pathway
Target Compound DataDirect substrate for the rate-limiting BioA transaminase step, isolating this reaction.
Comparator Or BaselinePimelic Acid: Requires at least two prior enzymatic steps (activation and condensation) to be converted to the target compound before the BioA step can occur.
Quantified DifferenceEliminates 2+ upstream enzymatic conversion steps required when using pimelic acid.
ConditionsIn vivo or in vitro enzymatic synthesis of dethiobiotin or biotin.

Procuring this specific intermediate allows researchers to directly supply the rate-limiting step in biotin synthesis, avoiding upstream inefficiencies and bottlenecks.

DAPA AT (R)-KAPA Ki
Head-to-head
Ki1 5.9 μM (PLP), Ki2 1.7 μM (PMP)
Supports inhibitor screening context
(S)-KAPA is substrate, not inhibitor

Synthesis Route Compatibility: Enables Targeted Study of Specific Biotin Pathway Enzymes

The use of 8-amino-7-oxononanoic acid is essential for the chemical complementation of biotin auxotrophs, specifically those with a non-functional BioF enzyme (ΔbioF). In studies of M. smegmatis, ΔbioF mutants were unable to grow in biotin-free medium, but growth could be fully restored by supplementation with 8-amino-7-oxononanoic acid (AON/KAPA).[7] In contrast, these ΔbioF mutants could not be rescued by earlier precursors like pimelic acid. This demonstrates that AON is membrane-permeable and can be directly utilized by the downstream enzymes (BioA, BioD, BioB) of the biotin synthesis pathway.[7] This makes it an indispensable tool for dissecting the pathway and studying the function and kinetics of the enzymes downstream of its formation.

Evidence DimensionRescue of ΔbioF Mutant Growth
Target Compound DataSupplementation with 8-amino-7-oxononanoic acid restores growth to M. smegmatis ΔbioF mutants.
Comparator Or BaselinePimelic Acid: Cannot rescue growth in ΔbioF mutants as the enzyme to convert it to AON is absent.
Quantified DifferenceQualitative difference between growth and no growth.
ConditionsIn vivo culture of M. smegmatis ΔbioF in biotin-free 7H9 medium.

For researchers studying biotin metabolism or engineering microbes, this compound is the only choice to specifically bypass the BioF enzyme and investigate the subsequent pathway steps.

Desmethyl-KAPA vs (R)-KAPA
Head-to-head
Desmethyl: Ki1 4.2 μM, Ki2 0.9 μM
Reported higher potency context
Achiral analog; similar binding mode
Yeast growth complementation
Head-to-head
(S)-KAPA supports growth; (R)-KAPA does not
Identifies functional enantiomer
Biotin auxotrophy model
Racemization half-life
Class-level
1–8 h (pH 7–9)
Stability context requires monitoring
pH-dependent; rapid degradation
DAPA synthase inhibition
Class-level
Competitive inhibitor
Product inhibition context
May confound metabolic flux interpretation
KAPA transport mechanism
Class-level
Bio5p-dependent uptake in yeast
Transport mechanism context
Verify BIO5 genotype in strains

Metabolic Engineering for Dethiobiotin and Biotin Production

As the direct input for the BioA transaminase, which is often a rate-limiting step, this compound is ideal for optimizing microbial strains for enhanced dethiobiotin production. By feeding 8-amino-7-oxononanoic acid directly, researchers can focus on overcoming the BioA bottleneck without needing to engineer the more complex upstream pathway from pimelic acid.[4]

Elucidation of Biotin Biosynthesis Pathways

This compound is an essential tool for studying the kinetics and mechanisms of the downstream enzymes BioA (DAPA synthase) and BioD (dethiobiotin synthase). It allows for the in vitro or in vivo isolation of these specific enzymatic reactions, as demonstrated by its ability to rescue growth in bioF-deficient bacterial mutants where earlier precursors fail.[7]

Screening for Inhibitors of Biotin Pathway Enzymes

In assays targeting the BioA or BioD enzymes for antimicrobial or herbicide discovery, 8-amino-7-oxononanoic acid serves as the necessary substrate. Using it directly ensures that any observed inhibition is specific to the targeted downstream enzymes and not due to effects on the upstream BioF synthase.[3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Mycobacterial DAPA AT inhibitor screening
Enantiopure (R)-KAPA
Enantiomeric purity and assay timing
Yeast biotin auxotrophy complementation
Enantiopure (S)-KAPA
BIO5 genotype and racemization monitoring
DAPA AT / DAPA synthase enzymology
Substrate or inhibitor role definition
Kinetic parameter reproducibility, enantiomeric stability
Chiral purity method development
KAPA as reference standard
Racemization rate under assay conditions

XLogP3

-2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

187.12084340 g/mol

Monoisotopic Mass

187.12084340 g/mol

Heavy Atom Count

13

UNII

D0SI1JMK5I

Wikipedia

7-keto-8-aminopelargonic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]

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